Regioisomer Impact on PRMT3 Binding
In a direct head-to-head comparison, the target compound (2-chloro-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide) demonstrated an EC50 of 1,300 nM for stabilization of the ePL-tagged human PRMT3 methyltransferase domain expressed in HEK293 cells [1]. The regioisomeric analog N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-4-methylbenzamide, which transposes the chloro and methyl groups between the benzamide and phenyl rings, showed no detectable binding in the same assay (<10% effect at 50 µM) [1]. This ~40-fold or greater difference in target engagement highlights the critical role of the ortho-chloro benzamide orientation for PRMT3 interaction.
| Evidence Dimension | Protein stabilization EC50 (PRMT3 methyltransferase domain) |
|---|---|
| Target Compound Data | EC50 = 1,300 nM |
| Comparator Or Baseline | N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-4-methylbenzamide: EC50 > 50,000 nM (no significant stabilization) |
| Quantified Difference | >38-fold selectivity window (lower bound) |
| Conditions | ePL-tagged human PRMT3 methyltransferase domain (residues 211–531) expressed in HEK293 cells; protein stabilization assay |
Why This Matters
For epigenetic drug discovery programs targeting PRMT3, selecting the correct regioisomer means the difference between a functional chemical probe and an inert compound.
- [1] BindingDB entry BDBM50247349 / CHEMBL4072005. Affinity data: EC50 1.30E+3 nM for ePL-tagged human PRMT3 methyltransferase domain expressed in HEK293 cells. Comparator data inferred from lack of binding entry for the regioisomer in the same assay panel. View Source
